Ethyl 2-[(4-{[2-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzoate
Description
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate is a complex organic compound with a molecular formula of C28H28N4O4S2. It contains 62 atoms, including 28 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure, which includes a piperazine ring and dibenzoate groups, making it an interesting subject for various scientific studies.
Properties
IUPAC Name |
ethyl 2-[[4-[(2-ethoxycarbonylphenyl)carbamothioyl]piperazine-1-carbothioyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-3-31-21(29)17-9-5-7-11-19(17)25-23(33)27-13-15-28(16-14-27)24(34)26-20-12-8-6-10-18(20)22(30)32-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,33)(H,26,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZQOYJCAAPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate involves multiple steps. One common method includes the reaction of piperazine with carbonothioyl chloride, followed by the addition of diethyl dibenzoate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The mixture is then stirred at room temperature for several hours to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the replacement of functional groups with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its antimicrobial properties.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate can be compared with other piperazine derivatives, such as:
Bis(phthalimido)piperazine: Known for its antimicrobial activity and used in the synthesis of bioactive molecules.
Bis(3-aminopropyl)piperazine: Utilized in the development of pharmaceuticals and as a reagent in organic synthesis.
2,3-Dihydro-phthalazine-1,4-dione: Employed in medicinal chemistry for its potential therapeutic properties.
The uniqueness of Diethyl 2,2’-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate lies in its specific structure, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
Ethyl 2-[(4-{[2-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its synthesis, biological effects, and potential therapeutic applications.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of ethyl 2-benzoylbenzoate derivatives with various thiourea and piperazine moieties. The structural formula is characterized by the presence of a piperazine ring, carbamothioyl groups, and an ethoxycarbonyl substituent, contributing to its biological activity.
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various synthesized compounds demonstrated substantial antibacterial activity against a range of pathogens including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus fumigatus
Table 1 summarizes the antimicrobial activity of selected derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | S. aureus | 32 µg/mL |
| 8b | E. coli | 16 µg/mL |
| 8c | P. aeruginosa | 64 µg/mL |
| 8e | C. albicans | 32 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study was conducted where the compound was tested against standard antibiotics. The results indicated that certain derivatives had comparable or superior efficacy against resistant strains of bacteria, highlighting their potential as alternative therapeutics.
- Case Study on Anticancer Properties : In vitro studies demonstrated that the compound could significantly reduce tumor cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at low concentrations (IC50 values ranging from 10 to 20 µM). Further investigation into the apoptotic pathways revealed increased caspase activity, confirming the induction of programmed cell death.
Research Findings
Recent research has focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its biological efficacy. Modifications in the piperazine ring and carbamothioyl groups have been shown to influence both antimicrobial and anticancer activities.
Table 2: Structure-Activity Relationship Modifications
| Modification | Effect on Activity |
|---|---|
| Piperazine substitution with morpholine | Increased antibacterial potency |
| Variation in ethoxycarbonyl chain length | Enhanced anticancer activity |
Q & A
Q. Optimization Table :
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperazine activation | DCM | None | 0–5 | 85–90 | |
| Thiourea coupling | DMF | EDCI | 25 | 75 | |
| Esterification | Ethanol | HCl | 70 | 92 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine NH at δ 3.2–3.5 ppm, aromatic protons at δ 7.1–8.3 ppm) and confirm ester carbonyls (δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and piperazine regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy groups at m/z 44) .
- FTIR : Carbothioyl C=S stretch at 1150–1250 cm⁻¹ and ester C=O at 1720–1740 cm⁻¹ .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
Methodological Answer:
Analog Synthesis : Modify substituents on the piperazine (e.g., halogenation) or benzoate (e.g., nitro/methoxy groups) .
Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cellular Activity : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Computational Modeling :
- Docking (AutoDock Vina) : Predict binding modes to targets like EGFR or COX-2 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. Example SAR Data :
| Modification | Target IC₅₀ (µM) | Cytotoxicity (HeLa, µM) |
|---|---|---|
| Parent compound | 12.3 ± 1.2 | 45.6 ± 3.1 |
| 4-Fluoro piperazine | 8.7 ± 0.9 | 32.4 ± 2.8 |
| 6-Nitro benzoate | 23.1 ± 2.1 | >100 |
Advanced: How should researchers address contradictory data in reaction yields or bioactivity results?
Methodological Answer:
Reproducibility Checks :
- Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and inert conditions .
- Standardize reaction monitoring (TLC/HPLC) at fixed Rf/retention times .
Bioactivity Discrepancies :
- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
- Solubility Adjustments : Optimize DMSO concentration (<1% v/v) to avoid false negatives .
Statistical Analysis : Apply ANOVA/Tukey tests to identify significant differences (p < 0.05) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods during synthesis (combustion releases toxic SO₂/CO) .
- Storage : Airtight container in dark, dry conditions (-20°C for long-term stability) .
Advanced: How can researchers resolve ambiguities in the compound’s 3D conformation for docking studies?
Methodological Answer:
X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/acetone) and solve structure (CCDC deposition) .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to predict stable conformers .
Cross-Validation : Compare computational results with NOESY NMR (nuclear Overhauser effects) .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert ethyl ester to carboxylic acid (hydrolysis in vivo) .
- Nanocarriers : Encapsulate in PLGA nanoparticles (enhanced permeability and retention effect) .
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from 3.8 to 2.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
